[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone
Description
Properties
Molecular Formula |
C15H23N5O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(1-pyrimidin-2-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C15H23N5O3S/c1-24(22,23)20-10-8-18(9-11-20)14(21)13-4-2-7-19(12-13)15-16-5-3-6-17-15/h3,5-6,13H,2,4,7-12H2,1H3 |
InChI Key |
LIVKFWZTHMUJHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Methylsulfonyl)piperazine
Methylsulfonylation of piperazine is typically achieved via reaction with methanesulfonyl chloride (MsCl) under basic conditions.
Procedure :
-
Reagents : Piperazine, methanesulfonyl chloride, triethylamine (TEA).
-
Conditions : Dichloromethane (DCM) at 0–25°C, 2–4 hours.
-
Workup : Extraction with DCM, washing with aqueous NaHCO₃, and drying over MgSO₄.
Key Considerations :
Synthesis of 1-(2-Pyrimidinyl)-3-piperidyl Carboxylic Acid
This intermediate requires functionalization of the pyrimidine ring and attachment to the piperidine scaffold.
Approach 1: Suzuki-Miyaura Cross-Coupling
For pyrimidine functionalization, palladium-catalyzed coupling can introduce substituents.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 2-Chloropyrimidine, Boronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 60–75% |
Approach 2: Direct Alkylation
-
Reagents : 2-Pyrimidinyl bromide, piperidine-3-carboxylic acid.
-
Conditions : K₂CO₃, DMF, 60°C, 8–12 h.
Amide Bond Formation
The core step involves coupling 4-(methylsulfonyl)piperazine with 1-(2-pyrimidinyl)-3-piperidyl carboxylic acid .
Coupling Agents
Three primary methods are evaluated:
Method A: HATU/DIPEA
| Component | Reagents | Conditions | Yield |
|---|---|---|---|
| Carboxylic acid, Piperazine | HATU, DIPEA, DMSO, RT, 24 h | Stirring at 25°C overnight | 65–78% |
Advantages : High efficiency for sterically hindered amines.
Method B: EDC/DMSO
| Component | Reagents | Conditions | Yield |
|---|---|---|---|
| Carboxylic acid, Piperazine | EDC, DMSO, RT, 12 h | Ultrasound assistance if needed | 50–65% |
Notes : Often paired with DMSO for activating carboxylic acids.
Method C: CDI-Mediated Activation
| Component | Reagents | Conditions | Yield |
|---|---|---|---|
| Carboxylic acid, Piperazine | CDI, THF, RT, 6 h | Anhydrous conditions | 70–85% |
Advantages : Robust for sensitive substrates, avoids excess reagents.
Comparative Analysis
| Parameter | HATU | EDC/DMSO | CDI |
|---|---|---|---|
| Reaction Time | 24 h | 12–24 h | 6 h |
| Yield | 65–78% | 50–65% | 70–85% |
| Purification | HPLC required | Crystallization | Crystallization |
| Scalability | Moderate | High | Moderate |
Optimization and Challenges
Steric and Electronic Factors
Purification Strategies
| Method | Details | Efficiency |
|---|---|---|
| HPLC | Reverse-phase C18, MeCN/H₂O gradient | High purity |
| Crystallization | EtOH or MeOH/H₂O (1:1) at 4°C | Moderate purity |
Alternative Routes
One-Pot Synthesis
A telescoped approach combining pyrimidine functionalization and amide coupling:
-
Step 1 : Suzuki coupling to attach pyrimidine to piperidine.
-
Step 2 : Direct sulfonylation of piperazine.
Benefits : Reduced intermediate isolation steps.
Limitations : Requires precise control of reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidinyl moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for drug development, particularly in the treatment of certain cancers and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The methylsulfonyl group distinguishes this compound from analogs with simpler substituents. For example:
- 4-Ethylpiperazinyl or 4-(2-hydroxyethyl)piperazinyl analogs exhibit increased steric bulk or hydrophilicity, which may alter blood-brain barrier penetration compared to the methylsulfonyl variant .
Table 1: Substituent Effects on Piperazine Derivatives
Heterocyclic Moieties Linked to Piperidine/Piperazine
The pyrimidinyl-piperidine group in the target compound contrasts with other heterocycles in analogs:
- Thieno[3,2-d]pyrimidine analogs (e.g., EP 2 402 347 A1 derivatives) replace the pyrimidinyl-piperidine with a sulfur-containing thienopyrimidine, which may increase lipophilicity but reduce selectivity for pyrimidine-binding targets .
Table 2: Heterocycle-Driven Property Comparisons
Sulfonyl Group Modifications
The methylsulfonyl group is a critical feature compared to other sulfonyl or non-sulfonyl analogs:
Research Findings and Implications
- Pharmacokinetics : The methylsulfonyl group in the target compound likely prolongs half-life compared to methylpiperazinyl analogs, as sulfonyl groups resist cytochrome P450-mediated degradation .
- Target Engagement : Pyrimidinyl-piperidine moieties are associated with kinase inhibition (e.g., mTOR or PI3K pathways), whereas indole-containing analogs may target serotonin receptors .
- Solubility : Despite its polar sulfonyl group, the target compound’s solubility may be moderate due to the pyrimidinyl-piperidine’s hydrophobicity, necessitating formulation optimization .
Biological Activity
The compound [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a methylsulfonyl group and a pyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Several studies have shown that piperazine derivatives possess moderate to strong antibacterial properties against various bacterial strains.
- Enzyme Inhibition : The compound is also evaluated for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Some derivatives have been explored for their anticancer effects, particularly in targeting specific pathways involved in tumor growth.
Antibacterial Activity
A study focusing on piperazine and pyrimidine derivatives reported that many synthesized compounds exhibited significant antibacterial activity. For instance, compounds were tested against strains like Salmonella typhi and Bacillus subtilis, showing promising results.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5a | S. typhi | Moderate |
| 5b | B. subtilis | Strong |
| 5c | E. coli | Weak |
The results indicated that modifications to the piperazine and pyrimidine structures could enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation.
Enzyme Inhibition Studies
The enzyme inhibition potential of this compound has been explored through in vitro assays. The following table summarizes findings related to its inhibitory effects on AChE and urease:
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| 5d | AChE | 20.5 |
| 5e | Urease | 15.8 |
These results indicate that the compound may serve as a lead for developing new enzyme inhibitors, particularly for conditions where AChE inhibition is beneficial, such as Alzheimer's disease.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of piperazine derivatives. For example:
- Anticancer Activity : In a study examining various piperazine derivatives, certain compounds showed significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
- Hypoglycemic Effects : Research has suggested that some derivatives can lower blood glucose levels, making them candidates for diabetes treatment.
Q & A
(Basic) What are the established synthetic routes for [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone, and what key parameters govern reaction efficiency?
The synthesis typically involves multi-step pathways, starting with the coupling of substituted piperazine and piperidine precursors. Critical steps include:
- Coupling Reaction : Reacting 1-(2-pyrimidinyl)-3-piperidinecarboxylic acid derivatives with 4-(methylsulfonyl)piperazine under peptide coupling agents (e.g., HATU or EDCI) in anhydrous dimethylformamide (DMF) at 80°C .
- Purification : Recrystallization using ethanol or chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the final product .
Key parameters to optimize are solvent polarity, reaction temperature (60–100°C), and catalyst stoichiometry to achieve yields >70% .
(Basic) Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?
(Advanced) How can researchers elucidate the compound’s mechanism of action, particularly its interactions with neurotransmitter transporters?
- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]paroxetine for SERT, [³H]nisoxetine for NET) to measure IC50 values in transfected HEK293 cells .
- Functional Uptake Assays : Quantify inhibition of serotonin/dopamine reuptake in synaptosomal preparations .
- Computational Docking : Predict binding modes using homology models of transporters (e.g., SERT PDB: 5I71) and validate with mutagenesis (e.g., D98A mutation in SERT) .
(Advanced) What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral administration in rodents .
- Metabolite Identification : Use HPLC-QTOF to detect oxidative metabolites (e.g., sulfone-to-sulfoxide conversion) that may reduce activity .
- Blood-Brain Barrier Penetration : Assess using in situ perfusion models (e.g., logBB >0.3 indicates CNS penetration) .
(Advanced) How does the methylsulfonyl group influence receptor binding compared to non-sulfonylated analogs?
-
SAR Studies : Synthesize analogs lacking the methylsulfonyl group and compare binding affinities. For example:
Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) With -SO2Me 12 ± 1.5 28 ± 3.1 45 ± 4.2 Without -SO2Me 210 ± 15 320 ± 22 480 ± 35 -
Electrostatic Analysis : Molecular dynamics simulations show the sulfonyl group stabilizes interactions via hydrogen bonding with Asp98 in SERT .
(Basic) What methodologies assess solubility and stability under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification (e.g., 0.5 mg/mL at pH 7.4) .
- Stability : Forced degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC-UV; >90% stability indicates suitability for in vivo use .
- Lipophilicity : LogP determination via octanol-water partitioning (logP = 2.1 ± 0.2) .
Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Advanced questions emphasize mechanistic and translational research, while basic questions focus on synthesis and characterization.
- Methodological rigor is prioritized, with cross-validation of techniques (e.g., NMR + MS) to address data contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
